N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” includes a benzofuran ring, a pyridin ring, and a pyrazol ring. These rings are connected by ethyl and amide linkages.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research has explored the functionalization reactions of pyrazole derivatives, highlighting methodologies for synthesizing related compounds. For example, Yıldırım et al. (2005) discussed experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, indicating a route to synthesize pyrazole-carboxamide derivatives, which might be relevant to understanding the synthesis of the compound (Yıldırım, Kandemirli, & Demir, 2005).
Biological Applications
Antitubercular Activity
Compounds structurally related to the query molecule have been studied for their potential antitubercular activities. For instance, Jeankumar et al. (2013) described thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the design and synthesis of compounds for combating tuberculosis (Jeankumar et al., 2013).
Antimicrobial Activity
Research into pyrazole derivatives, similar in structural motifs to the queried compound, has demonstrated antimicrobial properties. Idrees et al. (2020) synthesized novel derivatives that were evaluated for their in vitro antimicrobial activity, shedding light on the potential for these types of compounds to serve as antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Future Directions
The future directions of research on “N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” could include further exploration of its potential as a MCH-R1 antagonist, given the role of MCH-R1 in the regulation of feeding and energy homeostasis . Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties.
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-13-15-3-1-2-4-17(15)25-18)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQBBBPRPXJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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